Toluene-D8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most prominent applications of Toluene-D8 is in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of their nuclei.

Toluene-D8 serves as an ideal solvent for NMR spectroscopy due to several factors:

- High Deuterium Enrichment: Toluene-D8 is enriched with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. This high level of enrichment (typically >99.5%) minimizes the signal from the solvent's hydrogen atoms, which can interfere with the signals of interest from the sample being studied. [Source: Toluene-d8: Premium Deuterated Compound for Advanced Applications, ]

- Solubility: Toluene-D8 has good solubility properties for a wide range of organic compounds, allowing researchers to dissolve their samples for analysis.

- Chemical Inertness: Toluene-D8 is relatively unreactive with other molecules, minimizing potential interactions with the sample and ensuring the integrity of the data.

These features make Toluene-D8 a preferred choice for various NMR experiments, including:

- Solution-state NMR: Studying the structure and dynamics of molecules in solution.

- Solid-state NMR: Analyzing the structure and interactions of molecules in solid-state materials.

Pharmaceutical Research

Toluene-D8 plays a crucial role in various aspects of pharmaceutical research:

- Drug Discovery: Toluene-D8 can be used to synthesize isotopically labeled drugs, which are essential for studying their metabolism, pharmacokinetics, and potential interactions within the body. By incorporating deuterium atoms at specific positions in the drug molecule, researchers can track its movement and transformation in the body using NMR and other analytical techniques.

- Formulation Development: Toluene-D8 can be used to test the stability and compatibility of drug formulations. By studying how the drug interacts with other components of the formulation in a Toluene-D8 solution, researchers can optimize the formulation for better stability and performance.

- Isotopic Labeling Studies: Toluene-D8 is a valuable tool for conducting isotopic labeling studies in various biological systems. By incorporating deuterium atoms into specific molecules, researchers can track their interactions and pathways within cells and organisms.

Petrochemical Analysis

The high purity and well-defined isotopic composition of Toluene-D8 make it valuable for various applications in petrochemical analysis:

- Determining Impurities and Trace Components: Toluene-D8 can be used as an internal standard in various analytical techniques, such as gas chromatography and mass spectrometry, to identify and quantify impurities and trace components present in complex petrochemical samples.

- Isotopic Composition Analysis: Toluene-D8 can be used as a reference standard for analyzing the isotopic composition of various components in petroleum products. This information is crucial for understanding the origin and processing history of these products.

Organic Synthesis

In organic synthesis, Toluene-D8 can be employed as:

- Solvent: Similar to its use in NMR, Toluene-D8 can act as a solvent for various organic reactions, offering the benefits of high deuterium enrichment and good solubility.

- Reagent: Toluene-D8 can be used as a deuterium source in specific reactions, enabling the introduction of deuterium atoms into organic molecules for various purposes, such as isotopic labeling studies or the preparation of deuterated catalysts.

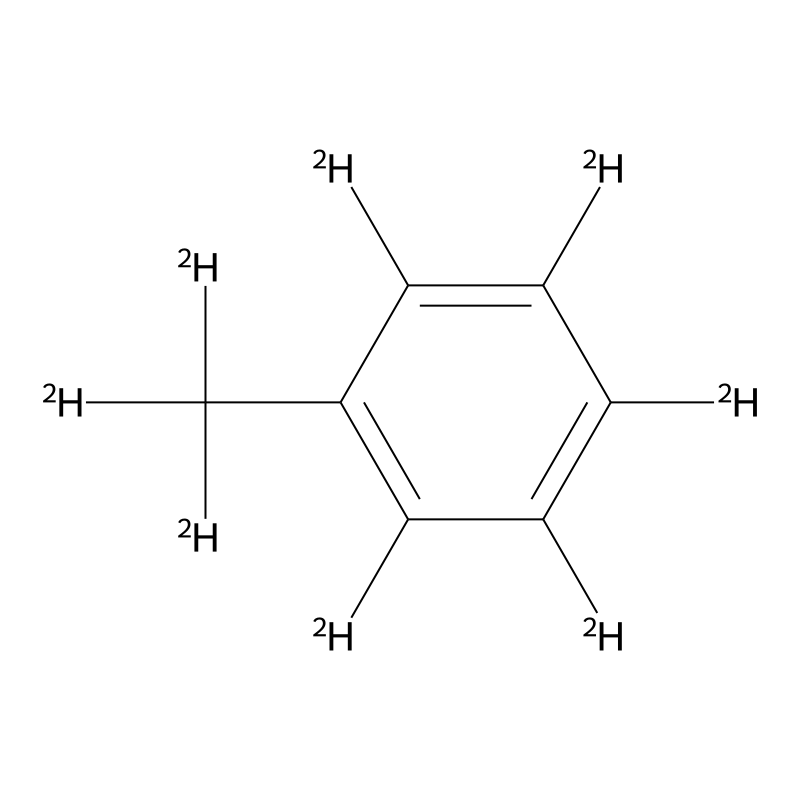

Toluene-D8, also known as deuterated toluene, is a chemical compound derived from toluene, where the hydrogen atoms are replaced by deuterium atoms. This substitution results in a molecular formula of C7D8 and a molecular weight of approximately 100.19 g/mol. The presence of deuterium, which is an isotope of hydrogen with one proton and one neutron, imparts unique physical and chemical properties to the compound, making it heavier and more stable than its non-deuterated counterpart. Toluene-D8 is primarily utilized in scientific research, particularly in nuclear magnetic resonance spectroscopy due to its non-polar nature and ability to provide clearer spectral data without interfering with the signals of other compounds .

Toluene-D8 can be synthesized through several methods:

- Hydrogenation of Toluene: Toluene can be subjected to deuterated hydrogen gas (D2) under catalytic conditions, leading to the substitution of hydrogen atoms with deuterium.

- Exchange Reactions: Toluene can undergo exchange reactions with deuterated solvents or reagents that facilitate the replacement of hydrogen atoms with deuterium.

- Deuterated Reagents: The use of specific deuterated reagents during synthetic pathways involving toluene can also yield toluene-D8 as a product .

Toluene-D8 is widely used across various fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an NMR solvent due to its non-polarity and lack of interfering signals from hydrogen.

- Chemical Research: Its isotopic labeling helps in studying reaction mechanisms and dynamics.

- Pharmaceutical Development: Used in drug formulation processes where precise measurements are necessary.

- Environmental Studies: Employed in bioremediation research for tracking the transformation of pollutants .

Toluene-D8 shares similarities with several other compounds that possess aromatic structures or deuterated forms. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Toluene | C7H8 | Common aromatic solvent used widely in industries. |

| Benzene-D6 | C6D6 | Fully deuterated benzene; used in NMR spectroscopy. |

| Ethylbenzene-D10 | C8D10 | Deuterated ethylbenzene; useful for specific studies. |

| Xylene-D10 | C8D10 | Deuterated xylene; provides insights into reaction mechanisms. |

| Phenol-D6 | C6D6O | Deuterated phenol; utilized in various organic synthesis reactions. |

Uniqueness of Toluene-D8: What sets toluene-D8 apart is its specific application as an NMR solvent due to its ability to provide clearer spectra without interference from protons, unlike other similar compounds that may have overlapping signals or different solubility characteristics .

Catalytic Deuteration Techniques for Aromatic Substrates

Ruthenium- and iridium-based catalysts dominate modern deuteration strategies. A breakthrough ruthenium-catalyzed method employs transient directing groups (TDGs) formed in situ from amine additives, enabling selective deuteration of aromatic carbonyl compounds. For example, acetophenone derivatives achieve 90% deuteration at ortho- and α-positions under optimized conditions (120°C, 16 hours, D₂O as deuterium source). Key advantages include:

- Functional group tolerance: Hydroxy, nitro, and heteroaromatic groups remain intact.

- Cost efficiency: D₂O replaces expensive deuterated reagents, reducing production costs by ~40% compared to iridium-based methods.

Table 1: Catalytic Performance Comparison

| Catalyst | Substrate | Deuteration (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Ru/Amine | Acetophenone | 90 | 120 | 16 |

| Fe/Cellulose | Anilines | 95 | 150 | 24 |

| Ir/NHC | Benzaldehyde | 85 | 100 | 12 |

Halogen-Deuterium Exchange Mechanisms in Methyl-Benzene Systems

Pentahalogenated toluenes serve as precursors in scalable routes. The NL2032469B1 patent outlines a two-step protocol:

- Halogen-deuterium exchange: Penta-chlorotoluene reacts with lithium aluminum deuteride (LiAlD₄) in anhydrous ether, achieving 99.1% isotopic purity.

- Methyl group deuteration: Platinum-carbon catalysts facilitate H-D exchange under D₂ gas, completing perdeuteration.

Critical parameters:

- Solvent ratio: 1:80–100 (substrate:solvent) prevents side reactions.

- Catalyst loading: 2.5 mol% RuCl₂(p-cymene)₂ enhances selectivity for ortho-deuteration.

Mechanistic Insight: Electrophilic substitution dominates in aromatic rings, while radical pathways activate methyl groups under high-pressure D₂.

Industrial-Scale Production Optimization

The Nature protocol demonstrates kilogram-scale synthesis using nanostructured iron catalysts derived from cellulose:

- Throughput: 1 kg batches with 95% isotopic purity.

- Cost reduction: Fe catalysts (€50/kg) undercut Ir (€3,500/kg).

Table 2: Industrial Process Metrics

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 62.4% | 89% |

| Purity | 99.1% D | 95% D |

| Catalyst Reuse | Not reported | 10 cycles |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Challenges remain in eliminating trace metals (e.g., Ag, Sb) from final products to meet pharmaceutical standards.

Solvent-Induced Chemical Shift Analysis in Complex Organic Matrices

Toluene-D8 serves as a critical reference standard for chemical shift analysis in complex organic matrices, providing researchers with the ability to investigate solvent-matrix interactions with unprecedented precision [25]. The deuterated solvent exhibits characteristic chemical shift patterns that enable accurate referencing and calibration of Nuclear Magnetic Resonance spectra across various experimental conditions [6].

Research conducted using Toluene-D8 has demonstrated its effectiveness in analyzing chemical shifts of trace impurities and organic compounds in organometallic chemistry applications [25]. The solvent's residual peak appears at 2.08 parts per million in proton Nuclear Magnetic Resonance spectra, while aromatic signals from trace amounts of non-deuterated toluene appear in the range of 7.01 to 7.08 parts per million [25] [6]. These reference points enable precise identification and quantification of organic compounds in complex matrices.

The implementation of Toluene-D8 in chemical shift analysis has revealed significant matrix effects on molecular interactions [21] [22]. Studies have shown that the solvent's low dielectric constant of 2.3 at 296 Kelvin makes it particularly suitable for investigating hydrogen bonding interactions and conformational dynamics [38]. Temperature-dependent chemical shift measurements in Toluene-D8 have been employed to determine thermodynamic parameters and molecular association constants [38].

| Solvent | Toluene-D8 Residual Peak (ppm) | Aromatic Region (ppm) | Water Peak (ppm) |

|---|---|---|---|

| Chloroform-d | 2.31 | 7.10-7.19 | 1.56 |

| Benzene-d6 | 2.11 | 6.96-7.01 | 0.40 |

| Acetone-d6 | 2.34 | 7.15-7.24 | 1.52 |

| Dimethyl sulfoxide-d6 | 2.16 | 7.01-7.08 | 1.03 |

| Acetonitrile-d3 | 2.30 | 7.18 | 2.13 |

Advanced applications of Toluene-D8 in matrix analysis include its use in determining molecular size and aggregation behavior through Diffusion Ordered Spectroscopy techniques [28]. Variable concentration studies in Toluene-D8 have provided insights into intermolecular interactions and self-assembly processes in organic systems [28].

Spin-Lattice Relaxation Time Studies in Deuterated Media

Spin-lattice relaxation time measurements in Toluene-D8 provide fundamental insights into molecular dynamics and intermolecular interactions in deuterated media [4] [8]. The longitudinal relaxation time, commonly denoted as T1, has been systematically measured across temperature ranges from negative 35 to 200 degrees Celsius, revealing important correlations between molecular motion and solvent properties [4] [8].

Comprehensive studies have established that Toluene-D8 exhibits temperature-dependent spin-lattice relaxation behavior that follows predictable patterns related to molecular tumbling and rotational correlation times [14]. Deuterium Nuclear Magnetic Resonance investigations of Toluene-D8 dissolved in nematic liquid crystal phases have demonstrated frequency-dependent relaxation behavior attributable to molecular reorientation dynamics [12]. These measurements were conducted at five different magnetic field strengths to elucidate the contribution of director fluctuations to the relaxation process [12].

Research findings indicate that deuterated toluene systems exhibit distinct relaxation mechanisms compared to their protonated analogs [11] [14]. Temperature-dependent studies spanning 75 to 290 Kelvin have revealed that phenyl ring deuterated toluene follows Cole-Davidson rotational correlation time distributions [14]. The alpha process dominates T1 relaxation at temperatures down to approximately 20 Kelvin above the glass transition temperature of 117 Kelvin [14].

| Temperature Range (°C) | Relaxation Time Applications | Key Parameters Measured |

|---|---|---|

| -35 to 25 | Low-temperature dynamics | Librational motion, correlation times |

| 25 to 100 | Standard molecular motion | Rotational diffusion, viscosity effects |

| 100 to 200 | High-temperature studies | Thermal activation processes |

Methodological advances in spin-lattice relaxation measurements have been developed specifically for deuterated systems like Toluene-D8 [10]. Single Scan Inversion Recovery experiments have been demonstrated to reduce measurement time by at least one order of magnitude compared to conventional techniques [10]. This methodology proves particularly valuable for systems with long relaxation times where traditional approaches become impractical [10].

Viscosity and density measurements of Toluene-D8 over extended temperature ranges have been correlated with spin-lattice relaxation data to provide comprehensive understanding of molecular dynamics [8] [32]. These measurements extend from negative 35 to 200 degrees Celsius and reveal systematic relationships between macroscopic transport properties and microscopic molecular motion [8] [32].

Dynamic Nuclear Magnetic Resonance for Investigating Photochemical Reaction Pathways

Dynamic Nuclear Magnetic Resonance spectroscopy utilizing Toluene-D8 has proven instrumental in elucidating photochemical reaction mechanisms and monitoring real-time molecular transformations [16] [39]. The deuterated solvent provides an ideal medium for time-resolved studies due to its optical transparency and minimal spectroscopic interference [16] [17].

Photoisomerization studies conducted in Toluene-D8 have demonstrated the solvent's utility in monitoring electron-deficient to electron-rich molecular transitions [39]. Research on dimethyl 2,3-bis(arylethynyl)fumarate systems revealed that irradiation with 546 and 578 nanometer visible light induces characteristic spectral changes observable through proton Nuclear Magnetic Resonance [39]. The conversion ratio was quantitatively determined to be 29 percent based on integral ratios of isomeric forms [39].

Time-course Nuclear Magnetic Resonance spectral evaluation in Toluene-D8 has been successfully applied to investigate photochemical reactions of ferrocenylethynyl compounds [4]. These studies utilized light irradiation at specific wavelengths while monitoring molecular structural changes through proton Nuclear Magnetic Resonance spectroscopy [4]. The deuterated solvent environment enabled precise tracking of photoinduced molecular rearrangements without spectroscopic interference [4].

Variable temperature Nuclear Magnetic Resonance studies in Toluene-D8 have revealed photochemical activation parameters and thermal reconversion processes [16]. Research has demonstrated complete photochemical conversion followed by thermal reconversion cycles that can be repeated multiple times without degradation [16]. These investigations employed temperature ranges from 60 to 90 degrees Celsius to determine activation barriers and reaction kinetics [16].

| Photochemical Application | Wavelength Range (nm) | Temperature Range (°C) | Monitoring Method |

|---|---|---|---|

| Photoisomerization studies | 546-578 | 25-60 | Time-resolved proton Nuclear Magnetic Resonance |

| Thermal reconversion | N/A | 60-90 | Variable temperature Nuclear Magnetic Resonance |

| Reaction kinetics | 390 (bandpass) | 25 | Dynamic Nuclear Magnetic Resonance |

Advanced applications include investigating ultrafast nonlinear optical responses in deuterated toluene systems [17]. Studies utilizing all-optical Kerr gating techniques have quantified the impact of deuteration on electronic and molecular contributions to nonlinear optical properties [17]. These measurements revealed that deuteration reduces time-integrated nonlinearities, particularly for toluene, which may result from both reduced electronic hyperpolarizabilities and weaker intermolecular interactions [17].

The implementation of Toluene-D8 in photochemical Nuclear Magnetic Resonance studies has enabled researchers to distinguish between electronic and nuclear contributions to molecular response functions [42]. Femtosecond time-resolved optical measurements have demonstrated that deuterated solvents offer extended infrared transmission compared to non-deuterated counterparts while maintaining strong nonlinear responses [17] [42].

| Physical Property | Value | Temperature (°C) |

|---|---|---|

| Molecular Weight | 100.19 g/mol | N/A |

| Boiling Point | 110-111°C | N/A |

| Melting Point | -84 to -95°C | N/A |

| Density | 0.94 g/cm³ | 20 |

| Refractive Index | 1.494 | 20 |

| Deuterium Content | 99.5-99.8% | N/A |

Push-Pull Test Methodologies for Anaerobic Biotransformation Tracking

Push-pull test methodologies represent a sophisticated approach for investigating in situ anaerobic biotransformation of deuterated toluene compounds in contaminated aquifers. These single-well injection-withdrawal tests involve the controlled injection of a prepared test solution containing toluene-d8 as a tracer compound, followed by extraction of the test solution and groundwater mixture from the same location after allowing time for microbial reactions to occur [1] [2].

The fundamental principle underlying push-pull tests with toluene-d8 relies on the ability to distinguish between the injected deuterated tracer and naturally occurring toluene present in the aquifer system. Test solutions typically contain toluene-d8 at concentrations ranging from 9 to 22 micromolar, combined with conservative tracers such as bromide at 1.3 millimolar and electron acceptors like nitrate at 4 millimolar concentrations [1]. The use of deuterated compounds provides an unambiguous method for detecting biotransformation processes, as the formation of deuterated metabolites can only result from microbial degradation of the injected tracer compound.

Field implementation of push-pull tests involves injection of approximately 250 liters of test solution into monitoring wells at contaminated sites [1]. The methodology has been successfully demonstrated at multiple field locations, including benzene, toluene, ethylbenzene, and xylene contaminated aquifers where background hydrocarbon concentrations ranged from 0.7 to 193 micromolar [2]. The detection of deuterated transformation products, particularly benzylsuccinic acid-d8 and o-methyl-benzylsuccinic acid-d10, provides direct evidence for anaerobic biotransformation occurring in the subsurface environment.

Quantitative analysis of push-pull test results allows for the calculation of zero-order formation rates for deuterated metabolites, which have been observed to range from 1.0 to 7.4 nanomolar per day across different aquifer systems [1]. These rates demonstrate considerable variability among wells within the same aquifer, but generally remain within an order of magnitude, indicating relatively consistent biotransformation potential across localized areas. The concurrent utilization of co-injected nitrate occurs at much higher rates, ranging from 13 to 39 micromolar per hour, confirming the presence of active microbial communities capable of utilizing available electron acceptors [1].

The analytical detection of deuterated metabolites in push-pull test samples requires sophisticated liquid chromatography-mass spectrometry techniques capable of distinguishing between deuterated and non-deuterated compounds. The formation of benzylsuccinic acid-d8 from toluene-d8 results in a molecular ion with mass-to-charge ratio of 244, representing an 8-dalton increase from the non-deuterated analog [3]. This mass shift provides unequivocal identification of biotransformation products derived specifically from the injected tracer compound.

Quantification of Deuterated Benzylsuccinic Acid Metabolites

The quantification of deuterated benzylsuccinic acid metabolites represents a critical component in understanding anaerobic toluene biotransformation pathways. Benzylsuccinic acid-d8 formation occurs through the initial activation step of anaerobic toluene degradation, where toluene-d8 undergoes addition to fumarate catalyzed by benzylsuccinate synthase [4]. This reaction produces (R)-benzylsuccinate-d8 as the primary metabolite, which serves as a diagnostic indicator for anaerobic microbial activity in contaminated environments.

Analytical methods for quantifying benzylsuccinic acid-d8 typically employ liquid chromatography-tandem mass spectrometry techniques with electrospray ionization in negative mode [5]. The compound exhibits characteristic fragmentation patterns that allow for selective detection and quantification in complex environmental matrices. Selected reaction monitoring transitions for benzylsuccinic acid-d8 involve the molecular ion at mass-to-charge ratio 244 fragmenting to produce diagnostic product ions that confirm the presence of the deuterated metabolite.

Laboratory studies have demonstrated that benzylsuccinic acid-d8 formation represents approximately 2.70 to 2.75 percent of total toluene-d8 carbon in sulfate-reducing enrichment cultures [6]. However, higher yields of approximately 7 percent of toluene carbon have been observed in some experimental conditions, suggesting that metabolite accumulation may vary depending on specific microbial communities and environmental conditions [6]. The variability in benzylsuccinic acid yields indicates that extracellular metabolite concentrations may not directly reflect the actual rate of toluene biotransformation, as these compounds can undergo further degradation or incorporation into microbial biomass.

Field-based quantification of benzylsuccinic acid-d8 in push-pull test samples has revealed formation rates ranging from 1.0 to 7.4 nanomolar per day, demonstrating the feasibility of detecting and quantifying this metabolite in natural aquifer systems [1]. The detection of deuterated metabolites provides direct evidence for anaerobic biotransformation occurring in situ, eliminating ambiguity associated with potential abiotic removal processes. Mass spectrometric analysis of field samples has confirmed the presence of benzylsuccinic acid-d8 with the expected molecular weight of 244 daltons, corresponding to the addition of eight deuterium atoms compared to the non-deuterated analog.

The quantification of benzylsuccinic acid-d8 in environmental samples requires careful consideration of analytical recovery and matrix effects. Analytical recovery rates for benzylsuccinic acid from environmental samples typically exceed 90 percent, providing confidence in quantitative measurements [6]. However, the presence of complex organic matter and competing ions in groundwater samples may influence ionization efficiency and detection sensitivity, necessitating the use of isotopically labeled internal standards for accurate quantification.

Comparative Degradation Kinetics with Non-Deuterated Toluene Analogs

Comparative degradation kinetics studies between toluene-d8 and non-deuterated toluene analogs provide essential insights into isotope effects on microbial biodegradation processes. These studies reveal that deuterated compounds generally exhibit slower degradation rates compared to their non-deuterated counterparts, a phenomenon attributed to the kinetic isotope effect resulting from stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [7] [8].

Experimental investigations using mixtures of toluene-d8 and non-deuterated toluene have demonstrated that microbial communities preferentially degrade the non-deuterated compound, resulting in progressive enrichment of the deuterated analog in residual substrate fractions [7]. Hydrogen isotope fractionation factors for various bacterial strains range from -0.816 to -2.667, indicating substantial discrimination against the deuterated substrate during microbial metabolism [7] [8]. These fractionation factors are approximately three orders of magnitude greater than corresponding carbon isotope fractionation factors, highlighting the pronounced effect of deuterium substitution on biodegradation kinetics.

Anaerobic degradation studies have revealed that deuterium isotope fractionation varies among different microbial communities and environmental conditions. Sulfate-reducing bacteria exhibit hydrogen isotope fractionation factors ranging from -1.196 to -1.219, while denitrifying bacteria show somewhat lower fractionation factors of approximately -0.816 [7] [8]. Aerobic degradation by Pseudomonas putida demonstrates the highest degree of isotope fractionation, with factors reaching -2.667, indicating even greater discrimination against deuterated substrates under oxic conditions [7].

Temperature effects on comparative degradation kinetics reveal that isotope fractionation factors remain relatively constant for anaerobic bacteria across temperature ranges from 15 to 37 degrees Celsius [8]. However, aerobic degradation shows temperature-dependent variations, with maximum hydrogen isotope fractionation occurring at 20 degrees Celsius and decreasing at higher temperatures [8]. These temperature dependencies suggest that enzymatic mechanisms responsible for isotope discrimination may vary with environmental conditions.

The comparison of degradation rates between fully deuterated toluene-d8 and selectively deuterated analogs provides information about the site of initial enzymatic attack. Studies using toluene-d3 (methyl-deuterated) and toluene-d5 (ring-deuterated) demonstrate that significant isotope fractionation occurs only when deuterium labels are present at the methyl group, confirming that initial enzymatic attack occurs at this position during anaerobic degradation [7] [8]. This observation supports the proposed mechanism of benzylsuccinate synthase, which abstracts hydrogen from the methyl group of toluene during the initial activation step.

Quantitative analysis of comparative degradation kinetics indicates that the rate of toluene-d8 degradation is typically 1.7 to 6 times slower than non-deuterated toluene for sulfate-reducing bacteria [8]. This kinetic isotope effect reflects the additional energy required to break carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in measurable differences in substrate utilization rates. The magnitude of these effects depends on whether the deuterium substitution occurs at the site of initial enzymatic attack or at secondary positions within the molecule.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 549 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 513 of 549 companies with hazard statement code(s):;

H225 (99.81%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard